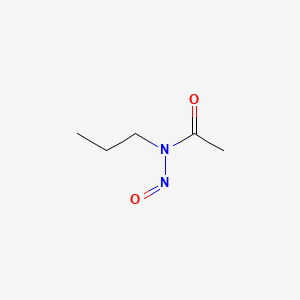
Acetamide, N-nitroso-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-nitroso-N-propyl- is an organic compound with the molecular formula C5H10N2O2. It is a member of the N-nitroso compounds, which are known for their potential mutagenic and carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-nitroso-N-propyl- typically involves the nitrosation of N-propylacetamide. This can be achieved by reacting N-propylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to control the formation of the desired product and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-nitroso-N-propyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-nitroso-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Acetamide, N-nitroso-N-propyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other N-nitroso compounds.
Biology: Studies on its mutagenic and carcinogenic properties help in understanding the mechanisms of cancer development.
Medicine: Research on its biological effects contributes to the development of cancer prevention strategies.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-nitroso-N-propyl- involves the formation of DNA adducts, which can lead to mutations and cancer. The nitroso group is highly reactive and can interact with nucleophilic sites in DNA, causing alkylation and subsequent genetic mutations. This compound primarily targets guanine bases in DNA, leading to the formation of O6-alkylguanine adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
Acetamide, N-nitroso-N-propyl- is unique due to its specific alkyl chain length and the presence of both acetamide and nitroso functional groups. This combination of features influences its reactivity and biological effects, distinguishing it from other N-nitroso compounds.
Propriétés
Numéro CAS |
67809-15-8 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
N-nitroso-N-propylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-3-4-7(6-9)5(2)8/h3-4H2,1-2H3 |
Clé InChI |
PPGQNFVRUSFPKG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


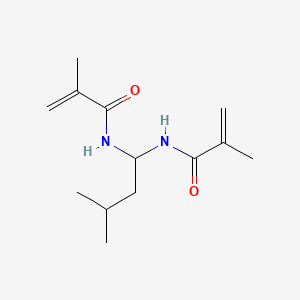
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
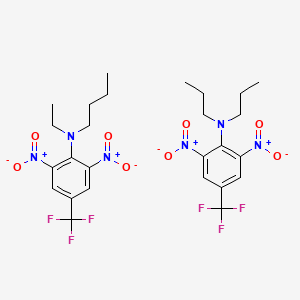
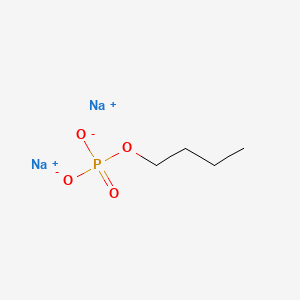
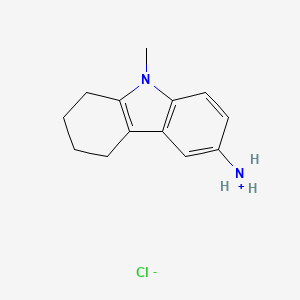
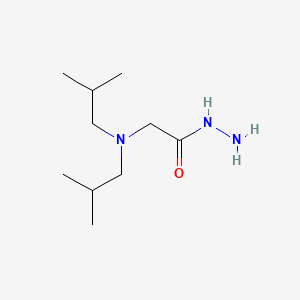



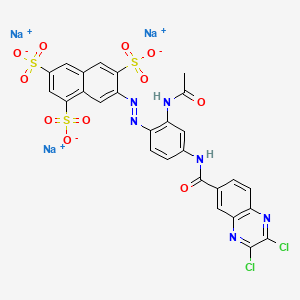
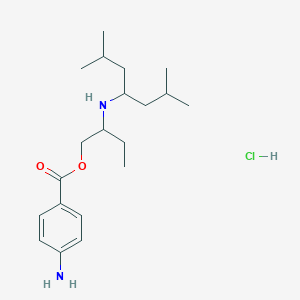
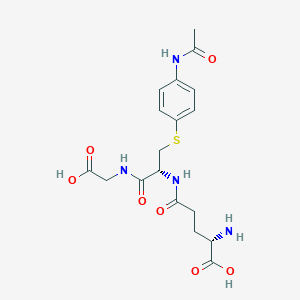
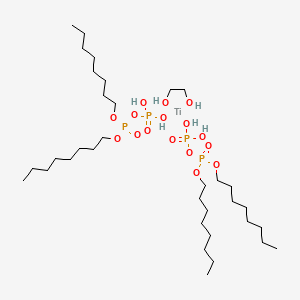
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
